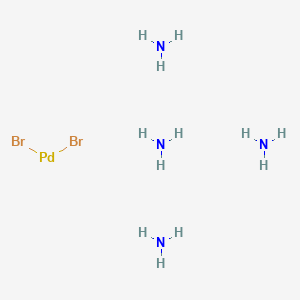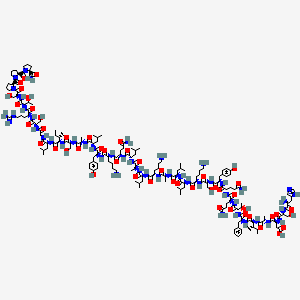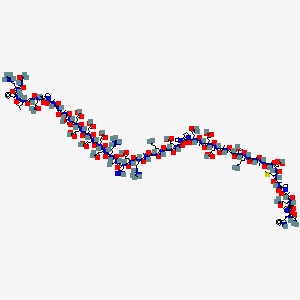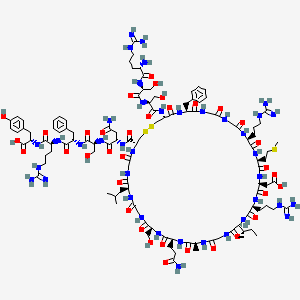
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid
描述
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and a benzyl ether group
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis:
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It reacts with aryl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boronic acids.
Substitution Reactions: The fluorine atoms on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Potassium carbonate, sodium carbonate, and cesium carbonate are often used.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are typically employed.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through the oxidation of boronic acids.
Substituted Aromatic Compounds: Resulting from electrophilic substitution reactions.
科学研究应用
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is utilized in various scientific research fields:
Chemistry: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions to construct complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and biological imaging agents due to its fluorine content.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The fluorine atoms enhance the reactivity and selectivity of the compound in these reactions.
Molecular Targets and Pathways Involved:
Enzymes and Receptors: In medicinal chemistry, the compound may target specific enzymes or receptors involved in disease pathways.
Fluorescent Probes: In biological imaging, the compound interacts with biological molecules to produce fluorescence signals.
相似化合物的比较
(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is compared with other boronic acids and fluorinated aromatic compounds:
Boronic Acids: Similar compounds include phenylboronic acid and 4-fluorophenylboronic acid. The presence of fluorine atoms in this compound enhances its reactivity and stability.
Fluorinated Aromatic Compounds: Compounds such as 2,6-difluorobenzene and 2-fluorobenzyl chloride are structurally related but lack the boronic acid functionality.
Uniqueness: The unique combination of fluorine atoms and the boronic acid group in this compound provides enhanced reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis and medicinal chemistry.
List of Similar Compounds
Phenylboronic acid
4-Fluorophenylboronic acid
2,6-Difluorobenzene
2-Fluorobenzyl chloride
属性
IUPAC Name |
[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDUMLPMRLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584645 | |
| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836615-83-9 | |
| Record name | {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 836615-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[Leu15]-Gastrin I (human)](/img/structure/B1591223.png)

